(2R)-2-[(Tert-butoxy)carbonylamino]-3-(3,4,5-trimethoxyphenyl)propanoic acid

ClpXP protease inhibition antibacterial drug discovery stereospecific SAR

(2R)-2-[(Tert-butoxy)carbonylamino]-3-(3,4,5-trimethoxyphenyl)propanoic acid (CAS 82317-85-9), systematically named Boc-D-3,4,5-trimethoxyphenylalanine or N-α-t-butoxycarbonyl-3,4,5-trimethoxy-D-phenylalanine, is a synthetic, enantiomerically pure D-amino acid derivative bearing an acid-labile Boc protecting group and a 3,4,5-trimethoxy-substituted aromatic side chain. The 3,4,5-trimethoxyphenyl motif is a recognized pharmacophore derived from mescaline analogs and has been validated through extensive structure–activity relationship (SAR) studies as critical for binding to the caseinolytic protease ClpP.

Molecular Formula C17H25NO7
Molecular Weight 355.4
CAS No. 82317-85-9
Cat. No. B1660710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-2-[(Tert-butoxy)carbonylamino]-3-(3,4,5-trimethoxyphenyl)propanoic acid
CAS82317-85-9
Molecular FormulaC17H25NO7
Molecular Weight355.4
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CC(=C(C(=C1)OC)OC)OC)C(=O)O
InChIInChI=1S/C17H25NO7/c1-17(2,3)25-16(21)18-11(15(19)20)7-10-8-12(22-4)14(24-6)13(9-10)23-5/h8-9,11H,7H2,1-6H3,(H,18,21)(H,19,20)/t11-/m1/s1
InChIKeyZVGAWGZORXNQJF-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-D-3,4,5-Trimethoxyphenylalanine (CAS 82317-85-9): A Chiral Building Block for ClpXP-Targeted Antibacterial Research


(2R)-2-[(Tert-butoxy)carbonylamino]-3-(3,4,5-trimethoxyphenyl)propanoic acid (CAS 82317-85-9), systematically named Boc-D-3,4,5-trimethoxyphenylalanine or N-α-t-butoxycarbonyl-3,4,5-trimethoxy-D-phenylalanine, is a synthetic, enantiomerically pure D-amino acid derivative bearing an acid-labile Boc protecting group and a 3,4,5-trimethoxy-substituted aromatic side chain . The 3,4,5-trimethoxyphenyl motif is a recognized pharmacophore derived from mescaline analogs and has been validated through extensive structure–activity relationship (SAR) studies as critical for binding to the caseinolytic protease ClpP [1]. The compound serves as the direct synthetic precursor to (R)-Boc-Tmo-OAr, reported as the most potent ClpXP protease inhibitor identified to date (apparent IC₅₀ = 0.37 µM) [1], situating it as a strategically important chiral intermediate for antibacterial chemical biology and drug discovery programs.

Why Boc-D-3,4,5-Trimethoxyphenylalanine Cannot Be Replaced by Common Phenylalanine or Tyrosine Analogs in ClpXP-Targeted Synthesis


Substituting Boc-D-3,4,5-trimethoxyphenylalanine with Boc-D-phenylalanine, Boc-D-tyrosine, or the unprotected free amino acid abolishes inhibitory activity in ClpXP assays. Systematic SAR evaluation demonstrated that Boc-(R)-Phe-OAr (23) and Boc-(R)-Tyr-OAr (24) phenyl esters were completely inactive against ClpXP-mediated proteolysis, while the (R)-Tmo phenyl ester 9 exhibited an apparent IC₅₀ of 0.37 µM [1]. The 3,4,5-trimethoxyphenyl side chain is indispensable for target engagement; its removal or reduction in methoxy substitution eliminates binding [1]. Furthermore, the stereochemistry is decisive: the (S)-enantiomer-derived phenyl ester (10) is a 25-fold weaker inhibitor [1], meaning that procurement of the incorrect D/L configuration or an unprotected variant directly compromises downstream biological activity [2].

Quantitative Differentiation Evidence for Boc-D-3,4,5-Trimethoxyphenylalanine (CAS 82317-85-9) Against Structural Analogs


Stereochemical Differentiation: (R)- vs. (S)-Boc-Tmo Phenyl Ester ClpXP Inhibitory Potency

The phenyl ester derived from Boc-D-3,4,5-trimethoxyphenylalanine [(R)-Boc-Tmo-OAr, compound 9] exhibited an apparent IC₅₀ of 0.37 µM in the S. aureus ClpXP protease assay, whereas the phenyl ester derived from the corresponding L-enantiomer [(S)-Boc-Tmo-OAr, compound 10] was 25-fold less potent [1]. Both enantiomers were evaluated under identical conditions in the same study, confirming that the D-configuration at the α-carbon is essential for high-affinity ClpP active-site engagement [1].

ClpXP protease inhibition antibacterial drug discovery stereospecific SAR

Side Chain Requirement: 3,4,5-Trimethoxyphenyl vs. Unsubstituted Phenyl and 4-Hydroxyphenyl in ClpXP Inhibition

Among a panel of thirteen Boc-protected (R)-amino acid phenyl esters tested for ClpXP inhibition, only the 3,4,5-trimethoxyphenylalanine derivative (compound 9) showed potent activity. Structurally related aromatic analogs—Boc-(R)-Phe-OAr (23, unsubstituted phenyl) and Boc-(R)-Tyr-OAr (24, 4-hydroxyphenyl)—were completely inactive, as were derivatives bearing nonpolar alanine (20), polar serine (27), and charged glutamate (29) side chains [1]. The 3,4,5-trimethoxyphenyl moiety was previously identified as critical for ClpP binding through extensive SAR studies with >36 derivatives [2].

ClpP active-site pharmacophore SAR phenylalanine analog comparison

N-Terminal Capping Effect: Boc vs. Acetyl vs. Uncapped on ClpXP Inhibitory Potency

Capping the N-terminus of (R)-Tmo phenyl ester with a Boc group (compound 9) yielded an apparent IC₅₀ of 0.37 µM, while the corresponding acetyl-capped derivative (compound 49) switched from inhibition to stimulation of ClpXP proteolysis (≈250% activity at 100 µM). The uncapped (R)-Tmo phenyl ester (compound 11) showed only moderate inhibition in both ClpP peptidase and ClpXP protease assays [1]. The pivaloyl-capped analogs (13 and 14) also showed only moderate inhibition, demonstrating that the Boc group uniquely confers potent inhibitory activity [1].

protecting group optimization N-terminal capping SAR ClpP acyl-enzyme intermediate

Purity and Enantiomeric Specification: Vendor-Reported Quality Metrics for CAS 82317-85-9

Commercial suppliers report purity specifications for CAS 82317-85-9 ranging from 95% (CymitQuimica/Biosynth) to 98% (A&J Pharmtech/Chembase) [1]. The compound is supplied with verified D-configuration chiral purity, which is critical for downstream stereospecific coupling in solid-phase and solution-phase peptide synthesis [2]. In contrast, the DL-racemate (CAS 18111-22-3) and the L-enantiomer free amino acid (CAS 18652-97-6) lack both the Boc protection and the defined D-stereochemistry, requiring additional synthetic steps and chiral resolution for comparable utility.

chemical procurement enantiomeric purity quality specification

Mechanistic Differentiation: Substoichiometric Active-Site Engagement and Conformational Arrest of ClpXP

Compound 9 (derived from CAS 82317-85-9) achieves full ClpXP inhibition with only ~10% average active-site modification at its IC₅₀ concentration, indicating a sub-stoichiometric mechanism where inhibitor binding to a subset of ClpP active sites triggers a global conformational rearrangement that inactivates all remaining sites [1]. This mechanism is distinct from β-lactone-based ClpP inhibitors, which require stoichiometric acylation and suffer from limited stability [2]. The sub-stoichiometric binding of 9 also induces dissociation of the ClpP₁₄ tetradecamer into a heptameric state and stabilizes an unprecedented ClpX₆P₇ complex with a 5-fold tighter ClpX–ClpP affinity (Kd = 3.9 ± 0.4 µM vs. 19.5 ± 3.2 µM for the native complex) [1].

ClpXP oligomerization mechanism of inhibition acyl-enzyme trapping

High-Impact Application Scenarios for Boc-D-3,4,5-Trimethoxyphenylalanine (CAS 82317-85-9) Based on Quantitative Evidence


Synthesis of Sub-Micromolar ClpXP Protease Inhibitors for Antibacterial Drug Discovery

CAS 82317-85-9 is the essential chiral building block for constructing (R)-Boc-Tmo-OAr (compound 9), the most potent ClpXP inhibitor reported to date with an apparent IC₅₀ of 0.37 µM [1]. The inhibitor operates through a sub-stoichiometric mechanism, inducing heptamerization of ClpP and formation of a non-productive ClpX₆P₇ complex [1]. Researchers developing anti-virulence agents targeting Gram-positive pathogens—particularly S. aureus—require this specific D-enantiomer building block because the L-enantiomer-derived phenyl ester is 25-fold weaker, and analogs with unsubstituted phenyl (Phe) or 4-hydroxyphenyl (Tyr) side chains are entirely inactive [1]. Standard solution-phase coupling (EDC·HCl, HOBt, DIPEA) of CAS 82317-85-9 with methyl-4-hydroxybenzoate yields the active inhibitor after Boc deprotection [1].

Chemical Biology Probe Development for Studying ClpXP Oligomeric Dynamics

The phenyl ester derivatives synthesized from CAS 82317-85-9 serve as molecular probes that trap ClpP in distinct oligomeric states. Compound 9 stabilizes an unprecedented ClpX₆P₇ assembly (verified by negative-stain EM and 3D reconstruction), enabling structural and biophysical studies of ClpXP regulation that are not possible with β-lactone inhibitors [1]. The 5-fold tighter ClpX–ClpP affinity (Kd = 3.9 vs. 19.5 µM) induced by compound 9 binding provides a tool for dissecting chaperone–protease communication using switchSENSE® or SPR methodologies [1]. This application is exclusive to the D-enantiomer-derived probes, as (S)-configurated compounds fail to induce the same oligomeric rearrangement efficiently [1].

Peptide and Peptidomimetic Library Construction Requiring Non-Proteinogenic D-Amino Acids

CAS 82317-85-9 is employed in Boc-solid-phase peptide synthesis (Boc-SPPS) for incorporating the 3,4,5-trimethoxyphenylalanine residue into peptide chains with defined D-stereochemistry [1]. The Boc group provides acid-labile N-terminal protection compatible with standard TFA deprotection protocols, while the trimethoxy aromatic side chain introduces enhanced lipophilicity and a distinct pharmacophoric signature compared to canonical D-Phe or D-Tyr residues . The compound enables systematic exploration of P1 and P2 position preferences in ClpXP substrate mimetics, where the (R,R)-dipeptide stereochemistry was shown to be essential for potent inhibition [1]. Substituting with unprotected or racemic 3,4,5-trimethoxyphenylalanine would require additional protection and resolution steps, increasing synthetic complexity and reducing overall yield [2].

Structure–Activity Relationship (SAR) Campaigns Focused on the ClpP S1 Hydrophobic Pocket

The ClpP S1 pocket accommodates the 3,4,5-trimethoxyphenyl side chain with high complementarity, as demonstrated by the inactivity of D-Phe-OAr (23) and D-Tyr-OAr (24) analogs versus the potent activity of D-Tmo-OAr (9) [1]. CAS 82317-85-9 provides the validated scaffold for systematic variation at the P2 and N-terminal capping positions while keeping the essential P1 trimethoxyphenyl motif constant. This approach was successfully employed to generate a panel of Boc-(R,R)-dipeptide Tmo-phenyl esters (compounds 35, 39, 41–48), with P2 residues ranging from hydrophobic (Ala, Met, Leu) to polar (Ser, Glu) to basic (Arg), all of which retained ClpXP inhibitory activity [1]. The compound's consistent commercial purity (95–98%) across suppliers ensures batch-to-batch reproducibility essential for quantitative SAR comparisons .

Quote Request

Request a Quote for (2R)-2-[(Tert-butoxy)carbonylamino]-3-(3,4,5-trimethoxyphenyl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.